molecular formula C6H3Cl2N3 B040580 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine CAS No. 115093-90-8

4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B040580
CAS No.: 115093-90-8
M. Wt: 188.01 g/mol
InChI Key: VFTPONHUNNOSKG-UHFFFAOYSA-N
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Description

4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound characterized by its unique structure, which includes a pyrrolo[2,3-D]pyrimidine core substituted with chlorine atoms at the 4 and 5 positions.

Mechanism of Action

Target of Action

The primary targets of 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine are the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

This compound acts as a JAK inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signal pathway . This interference disrupts the chemical signal transfer from the outside into the cell nucleus, resulting in the alteration of gene activation through a transcription process .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . Disruption of this pathway may lead to a variety of diseases affecting the immune system . JAK inhibitors, like this compound, have therapeutic applications in the treatment of cancer and inflammatory diseases .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the JAK-STAT signaling pathway . This disruption can lead to the alteration of gene activation, affecting cell division and death processes . It can also have therapeutic implications in the treatment of various diseases, including cancer and inflammatory conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound demonstrates stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed for the preparation of 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine. One common method involves the chlorination of carbonyl compounds using phosphorus oxychloride, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group . Another method includes the use of diethyl malonate as a starting material, which undergoes a series of reactions to form the desired compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles like amines and thiols, typically under basic conditions.

    Electrophilic Substitution: Reagents such as boronic acids and palladium catalysts are used in Suzuki coupling reactions.

Major Products: The major products formed from these reactions depend on the specific nucleophiles or electrophiles used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolo[2,3-D]pyrimidine .

Scientific Research Applications

4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine
  • 2,4-Dichloro-7H-pyrrolo[2,3-D]pyrimidine
  • 4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine

Comparison: 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced reactivity in nucleophilic substitution reactions and greater efficacy in inhibiting certain kinases .

Properties

IUPAC Name

4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTPONHUNNOSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455372
Record name 4,5-DICHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115093-90-8
Record name 4,5-DICHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Following the procedure in Pdulo, J. S.; Saxena, N. K.; Nassiri, M. R.; Turk, S. R.; Drach, J. C.; Townsend, L. B. J. Med. Chem. 31:2086 (1988), 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (Example 1A, 20. g, 0.13 mol) was suspended in anhydrous dichloromethane (500 mL), followed by addition of N-chlorosuccinimide (20.8 g, 0.160 mol). The reaction mixture was refluxed at 43° C. for 8 hours. The reaction was cooled down, and the white solid was filtered, washed with dichloromethane (300 mL), and dried to give 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine (20 g, 83%)
Quantity
0.13 mol
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (154 mg, 1.0 mmol) in CH2Cl2 (6 mL) was added NCS (134 mg, 1.0 mmol). The reaction mixture was refluxed for 18 hours, filtered, and concentrated under vacuum to give the title compound, which was carried on crude. MS (ES+) [M+H]+=189.
Quantity
154 mg
Type
reactant
Reaction Step One
Name
Quantity
134 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (154 mg, 1.0 mmol) was suspended in 6.0 mL of dry dichloromethane in a flame-dried flask and to this mixture was added N-chlorosuccinimide (147 mg, 1.1 mmol) in one portion. The resulting mixture stirred at room temperature for 18 h, at which time the solvent was removed under reduced pressure. The residue was triturated with water and isolated by filtration to afford 137 mg (72%) of the title compound as a gray solid, mp 224-227° C.(dec). LRMS: 188 (M+1).
Quantity
154 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
147 mg
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What does the research reveal about the reactivity of 4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine?

A1: The research demonstrates that this compound undergoes a nucleophilic aromatic substitution reaction with 2-(1H-imidazol-4-yl)-N-methylethanamine. Specifically, the chlorine atom on the six-membered ring of the this compound is replaced, resulting in the formation of 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine []. This suggests that the chlorine atoms in the compound are susceptible to substitution reactions, which can be utilized for further derivatization.

Q2: Does the study discuss the crystal structure of the product formed from the reaction with this compound?

A2: Yes, the study confirms the structure of the product, 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, using X-ray crystallography []. The analysis provides detailed information about the spatial arrangement of atoms and bond lengths within the molecule, including the confirmation that the chlorine substitution occurred on the six-membered ring.

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